Etoposide phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Similar to etoposide, etoposide phosphate disrupts cancer cell division by inhibiting topoisomerase II, an enzyme essential for DNA replication. This leads to DNA damage and ultimately cell death [1]. Current research explores the specific ways etoposide phosphate interacts with topoisomerase II compared to etoposide, aiming to optimize its effectiveness.

Source

[1] Etoposide Phosphate for Injection. (n.d.). [Hersteller:] Baxter International Inc. ()

Prodrug Strategy

Etoposide phosphate is a prodrug, meaning it requires conversion into its active form (etoposide) within the body. This conversion is mediated by phosphatases, enzymes naturally present in cells. The rationale behind this approach is to improve the drug's delivery and therapeutic profile.

Research in this area investigates:

- Whether etoposide phosphate offers advantages in targeting cancer cells compared to etoposide due to its prodrug nature.

- The potential for reduced side effects associated with etoposide, as the prodrug might minimize exposure of healthy tissues to the active drug.

Clinical Trials

Etoposide phosphate has undergone clinical trials primarily for small cell lung cancer. These studies compare its efficacy and safety to those of etoposide when used in combination with other chemotherapy drugs.

Source

[2] Vaporciyan, AA, et al. (2013). Phase III trial of etoposide phosphate plus cisplatin versus etoposide plus cisplatin in patients with previously untreated extensive-stage small-cell lung cancer (ETOP): final results of an intergroup trial (INTACT-01). Journal of Thoracic Oncology, 8(6), 714-722. ()

Current research directions include:

- Exploring the effectiveness of etoposide phosphate against other cancer types.

- Developing optimal dosing regimens for different treatment scenarios.

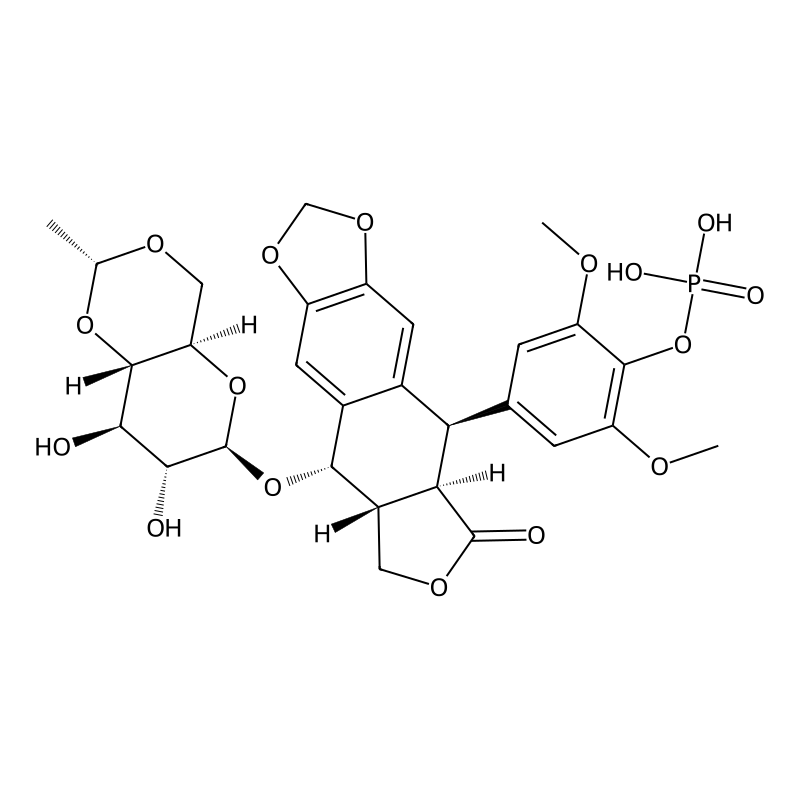

Etoposide phosphate, also known as Etopophos, is a water-soluble prodrug of etoposide, which is derived from podophyllotoxin. The chemical structure of etoposide phosphate is 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside], 4' (dihydrogen phosphate), with the molecular formula C29H32O15P. It is primarily used in chemotherapy for various malignancies, including testicular cancer, lung cancer, lymphoma, and leukemia. Etoposide phosphate is notable for its ability to be administered intravenously without the need for solubilizing agents, making it more convenient than its parent compound, etoposide .

Etoposide phosphate undergoes hydrolysis to convert into its active form, etoposide. This conversion occurs through dephosphorylation, where the phosphate group is removed, allowing etoposide to exert its pharmacological effects. The mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase II, etoposide phosphate leads to DNA strand breaks and ultimately induces apoptosis in cancer cells .

The biological activity of etoposide phosphate is primarily attributed to its ability to inhibit topoisomerase II. This inhibition prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to persistent double-strand breaks in the DNA. Such breaks can trigger cellular apoptosis and inhibit tumor growth. Etoposide phosphate has demonstrated antineoplastic activity against a variety of cancers and is often used in combination with other chemotherapeutic agents .

Etoposide phosphate is synthesized through chemical modifications of podophyllotoxin derivatives. The synthesis typically involves:

- Modification of Podophyllotoxin: The initial step involves extracting podophyllotoxin from the plant Podophyllum peltatum.

- Chemical Derivatization: The compound undergoes various

Etoposide phosphate is primarily used in oncology for treating various cancers. Its applications include:

- Chemotherapy Regimens: It is commonly used in combination therapies for small cell lung cancer and testicular cancer.

- Clinical Trials: Ongoing research continues to explore its efficacy in treating other malignancies and optimizing dosing regimens .

- Alternative to Etoposide: Due to its better solubility and reduced hypersensitivity reactions compared to etoposide, it serves as a preferred alternative in certain patient populations .

Etoposide phosphate has been studied for potential interactions with other drugs commonly used in chemotherapy regimens. Key findings include:

- Reduced Hypersensitivity Reactions: Patients who experienced hypersensitivity reactions to intravenous etoposide tolerated etoposide phosphate without adverse effects.

- Drug Synergy: When combined with cisplatin or bleomycin, etoposide phosphate maintains similar efficacy while potentially reducing toxicity profiles compared to traditional regimens involving etoposide .

Etoposide phosphate belongs to a class of compounds known as podophyllotoxin derivatives. Here are some similar compounds along with their unique characteristics:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Etoposide | C29H32O13 | Less water-soluble; requires solubilizing agents for IV use. |

| Teniposide | C32H32O13S | More lipophilic; penetrates cell membranes faster than etoposide. |

| Etopophos | C29H32O15P | Water-soluble prodrug; avoids hypersensitivity reactions. |

Etoposide phosphate's enhanced solubility and reduced side effects make it a valuable alternative in clinical settings compared to its analogs .

Halogenoacetyl Protection Strategy

The halogenoacetyl protection strategy represents the most advanced industrial method for etoposide phosphate synthesis, specifically developed to address limitations of earlier approaches [1]. This method employs halogenoacetyl groups as protective moieties for the saccharide portion of the molecule during critical synthetic transformations.

The process begins with 4'-demethylepipodophyllotoxin as the starting material, which undergoes protection at the 4'-position using benzyloxycarbonyl groups that are easily removable by catalytic reduction [1]. The protected intermediate is then coupled with β-D-2,3-di-O-halogenoacetyl-4,6-O-ethylideneglucopyranose in the presence of boron trifluoride-ether complex [1]. Following coupling, the 4'-protective group is removed via hydrogenation using a palladium catalyst to yield 4'-demethylepipodophyllotoxin β-D-2,3-di-O-halogenoacetyl-4,6-O-ethylideneglycoside [1].

The subsequent phosphorylation step involves reaction with phosphorus oxychloride in aprotic solvents such as tetrahydrofuran at temperatures ranging from -10°C to -15°C [1]. This reaction is conducted in the presence of triethylamine as a base to form the 4'-O-dichlorophosphoryl intermediate [1]. The dichlorophosphoryl group is then hydrolyzed under controlled aqueous conditions using pyridine, maintaining pH between 1.0 and 2.5 to ensure selective product formation [1].

Industrial applications of this method demonstrate yields ranging from 55% to 68%, making it particularly suitable for large-scale manufacturing [1]. The halogenoacetyl groups used in this strategy include monohalogenoacetyl, dihalogenoacetyl, and trihalogenoacetyl derivatives, with chlorine, bromine, fluorine, and iodine atoms serving as halogen substituents [1]. The dichloroacetyl variant has proven most effective in commercial applications [1].

Amine-Mediated Deprotection Processes

The deprotection phase represents a critical step in the halogenoacetyl protection strategy, requiring precise control to maintain product integrity and achieve high yields. The process involves solvolysis of halogenoacetyl groups through reaction with carefully selected amines or amine salts [1].

Primary amines such as monomethylamine and monoethylamine, secondary amines including dimethylamine and diethylamine, and tertiary amines such as triethylamine are employed depending on specific reaction requirements [1]. Tertiary (C1-C5) alkylamines, particularly triethylamine, are preferred due to their slower epimerization rates, which contributes to maintaining stereochemical integrity of the final product [1].

The deprotection reaction proceeds optimally at temperatures between 0°C and 30°C when using amines, while amine salt-mediated reactions require slightly elevated temperatures of 20°C to 50°C [1]. The amine loading typically ranges from 0.2 to 15 equivalents based on the protected substrate, with 1 to 3 equivalents being most economical for industrial processes [1]. Reaction completion occurs within 1 to 6 hours under standard conditions [1].

Solvent selection plays a crucial role in deprotection efficiency. Alcohols such as methanol and ethanol are preferred, either alone or in combination with other compatible solvents including halogenated hydrocarbons and ethers [1]. The reaction mixture undergoes neutralization with hydrogen chloride in tetrahydrofuran, followed by concentration and solvent replacement procedures [1].

Purification Techniques

Post-synthetic purification of etoposide phosphate employs multiple complementary techniques to achieve pharmaceutical-grade purity. Column chromatography using octadecylsilane-bonded silica gel represents a primary separation method, effectively resolving etoposide phosphate from related impurities and degradation products [2].

High-performance liquid chromatography serves both analytical and preparative functions in etoposide phosphate manufacturing. The technique employs phenyl-bonded stationary phases with aqueous acetonitrile mobile phases containing triethylamine to suppress anomeric separations [2]. Detection is accomplished using ultraviolet monitoring at wavelengths between 254 and 288 nanometers, providing detection limits as low as 0.4 micrograms per milliliter [3] [4].

Crystallization procedures utilize ethanol as the primary recrystallization solvent following hydrogenolysis deprotection steps [5]. The process involves concentration of organic phases followed by controlled cooling to precipitate pure etoposide phosphate crystals [6]. Recovery yields typically range from 90% to 95% when properly executed [5].

Solvent replacement techniques using tetrahydrofuran facilitate removal of amine hydrochloride byproducts formed during deprotection reactions [1]. The process involves pH adjustment to values between 0.5 and 1.0 using hydrochloric acid, causing precipitation of amine salts that are subsequently removed by filtration [1]. The filtrate is concentrated and treated with n-hexane to precipitate the purified product [1].

Alternative Synthetic Routes

Several alternative synthetic pathways have been developed for etoposide phosphate production, each offering distinct advantages for specific manufacturing scenarios. The direct phosphorylation method involves treating etoposide directly with phosphorus oxychloride or alkyl/aryl chlorophosphates, followed by hydrolysis with aqueous sodium bicarbonate [7]. While operationally simple, this approach generates significant byproducts from reactions with saccharide hydroxyl groups, necessitating extensive purification via column chromatography [7].

The benzyl protection strategy employs benzyl ether protecting groups on both phosphate and sugar moieties, enabling their simultaneous removal in a single hydrogenolysis step [8]. This method achieves 54.6% overall yield from 4'-demethylepipodophyllotoxin in three steps [8]. The strategy incorporates an unusual thermal anomerization of the carbohydrate component and demonstrates completely diastereoselective crystallization of the coupled product [8]. The process has been successfully demonstrated on multi-kilogram scale [8].

The diphenyl chlorophosphate route utilizes diphenyl chlorophosphate as the phosphorylating agent, generating diphenoxyphosphoryloxy derivatives that undergo subsequent hydrogenation with platinum oxide to afford the free phosphoric acid [7]. This intermediate is then treated with sodium bicarbonate to yield the disodium salt form [7]. Individual reaction steps achieve yields of 85% to 94%, though the cumulative yield is reduced by the multi-step nature of the process [7].

An alternative starting material approach begins with podophyllotoxin rather than 4'-demethylepipodophyllotoxin [7]. This route involves initial reaction with diphenyl chlorophosphate in the presence of diisopropylethylamine and dimethylaminopyridine, followed by glycosylation with protected β-D-glucopyranose derivatives [7]. Deprotection using zinc and acetic acid removes carbohydrate protecting groups, while reductive cleavage removes the diphenyl phosphate protection [7].

Green Chemistry Approaches

The development of environmentally sustainable manufacturing processes for etoposide phosphate has gained increasing attention as pharmaceutical companies seek to reduce their environmental impact while maintaining production efficiency. Traditional synthetic routes often employ large quantities of organic solvents and generate significant waste streams, prompting investigation of greener alternatives.

Enzymatic conversion represents a promising green chemistry approach for etoposide phosphate synthesis. Research has demonstrated that etoposide phosphate functions as a prodrug that undergoes rapid conversion to etoposide by alkaline phosphatases within biological systems [9]. This natural enzymatic process has inspired development of biocatalytic synthetic routes that could potentially replace chemical phosphorylation steps [9].

Continuous flow synthesis techniques offer significant advantages for green chemistry implementation in etoposide phosphate manufacturing. These methods enable precise control of reaction parameters while minimizing solvent usage and reducing waste generation [10]. Continuous flow hydrogenolysis has proven particularly effective for deprotection reactions, achieving excellent yields while operating under mild conditions [10].

Solvent selection optimization represents another key aspect of green chemistry implementation. The replacement of chlorinated solvents with more environmentally benign alternatives such as ethanol and water-based systems has been investigated [1]. While maintaining reaction efficiency, these solvent systems reduce environmental impact and improve worker safety profiles.

Catalyst recovery and recycling systems have been developed to minimize the environmental impact of palladium-catalyzed deprotection steps. These systems enable multiple reuse cycles of expensive noble metal catalysts while maintaining catalytic activity and selectivity [10]. Implementation of such systems significantly reduces both cost and environmental impact of large-scale manufacturing operations.

Scale-Up Considerations for Production

The transition from laboratory-scale synthesis to industrial manufacturing of etoposide phosphate requires careful consideration of multiple factors that affect process efficiency, product quality, and economic viability. Heat and mass transfer considerations become critical as reaction volumes increase from milliliter to cubic meter scales.

Temperature control represents a primary challenge in large-scale synthesis, particularly for the low-temperature phosphorylation steps that operate at -10°C to -15°C [1]. Industrial reactors require sophisticated cooling systems capable of maintaining uniform temperature distribution throughout the reaction mixture. Heat generation during exothermic neutralization steps must be carefully managed to prevent thermal degradation of sensitive intermediates [1].

Mixing efficiency significantly impacts reaction outcomes at industrial scale. The coupling reaction between 4'-demethylepipodophyllotoxin derivatives and protected glucose derivatives requires vigorous agitation to ensure proper mass transfer in the heterogeneous reaction mixture [1]. Scale-up calculations must account for power input requirements and impeller design considerations to maintain equivalent mixing intensity.

Quality control systems become increasingly complex as production scales increase. Real-time monitoring of critical process parameters such as pH, temperature, and reaction progress through in-line analytical techniques ensures consistent product quality [1]. Implementation of statistical process control methods helps identify process variations before they impact final product specifications.

Waste management considerations become paramount at industrial scale due to the significant volumes of organic solvents and aqueous waste streams generated during synthesis and purification operations [1]. Solvent recovery systems enable recycling of valuable organic solvents such as methanol, tetrahydrofuran, and methylene chloride, reducing both cost and environmental impact [1]. Aqueous waste streams require treatment to remove residual organic compounds and adjust pH before disposal.

Equipment selection for large-scale manufacturing must account for the corrosive nature of some reagents used in etoposide phosphate synthesis. Phosphorus oxychloride and hydrochloric acid require specialized materials of construction to prevent equipment degradation [1]. Stainless steel reactors with appropriate grade specifications and protective coatings ensure long-term operational reliability.

Process safety considerations become more critical as batch sizes increase. The use of phosphorus oxychloride and other reactive chemicals requires comprehensive hazard analysis and implementation of appropriate safety systems [1]. Emergency response procedures must be developed to address potential scenarios such as cooling system failures or equipment malfunctions during critical reaction steps.

Supply chain management for starting materials and reagents requires careful planning to ensure continuous production capability. The availability of 4'-demethylepipodophyllotoxin, typically derived from podophyllotoxin extracted from natural sources, can impact production scheduling [9]. Development of reliable supplier networks and appropriate inventory management strategies helps minimize production disruptions.

Regulatory compliance requirements increase in complexity as manufacturing operations scale up. Good Manufacturing Practice guidelines must be implemented throughout the production process, requiring extensive documentation, validation, and quality assurance procedures [11]. Environmental permits and compliance with air and water discharge regulations add additional complexity to industrial operations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

NCI Cancer Drugs

Drugs in the ABVE combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vincristine Sulfate ; E = Etoposide Phosphate

ABVE is used to treat: Hodgkin lymphoma in children.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Flammable;Irritant;Health Hazard

Use Classification

Dates

2: Lindsay H, Gaynon P. Anaphylactic reaction to etoposide phosphate. Pediatr Blood Cancer. 2012 Oct;59(4):765. doi: 10.1002/pbc.24183. Epub 2012 Apr 22. PubMed PMID: 22522419.

3: Collier K, Schink C, Young AM, How K, Seckl M, Savage P. Successful treatment with etoposide phosphate in patients with previous etoposide hypersensitivity. J Oncol Pharm Pract. 2008 Mar;14(1):51-5. PubMed PMID: 18337441.

4: Levitt NC, Propper DJ, Madhusudan S, Braybrooke JP, Echeta C, Te Poele R, Davies SL, Flanagan E, Hickson ID, Joel S, Ganesan TS. Pharmacokinetically guided phase I trial of topotecan and etoposide phosphate in recurrent ovarian cancer. Br J Cancer. 2005 Jul 11;93(1):60-9. PubMed PMID: 15956976; PubMed Central PMCID: PMC2361471.

5: Marigny K, Aubin F, Burgot G, Le Gall E, Gandemer V. Particular cutaneous side effects with etoposide-containing courses: is VP16 or etoposide phosphate responsible? Cancer Chemother Pharmacol. 2005 Mar;55(3):244-50. Epub 2004 Nov 4. PubMed PMID: 15526203.

6: Ragozina NY, Pütz M, Heissler S, Faubel W, Pyell U. Quantification of etoposide and etoposide phosphate in human plasma by micellar electrokinetic chromatography and near-field thermal lens detection. Anal Chem. 2004 Jul 1;76(13):3804-9. PubMed PMID: 15228358.

7: Braybrooke JP, Levitt NC, Joel S, Davis T, Madhusudan S, Turley H, Wilner S, Harris AL, Talbot DC. Pharmacokinetic study of cisplatin and infusional etoposide phosphate in advanced breast cancer with correlation of response to topoisomerase IIalpha expression. Clin Cancer Res. 2003 Oct 15;9(13):4682-8. PubMed PMID: 14581337.

8: Kim KY, Cho YJ, Jeon GA, Ryu PD, Myeong JN. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in etoposide phosphate-treated cancer cells. Mol Cell Biochem. 2003 Oct;252(1-2):213-21. PubMed PMID: 14577595.

9: Dorr RT, Briggs A, Kintzel P, Meyers R, Chow HH, List A. Comparative pharmacokinetic study of high-dose etoposide and etoposide phosphate in patients with lymphoid malignancy receiving autologous stem cell transplantation. Bone Marrow Transplant. 2003 Apr;31(8):643-9. PubMed PMID: 12692603.

10: Demperio VL. Determination of etoposide phosphate intermediates by gradient liquid chromatography using postcolumn derivatization with cuprammonium hydroxide. J Chromatogr A. 2002 Apr 5;952(1-2):283-7. PubMed PMID: 12064540.